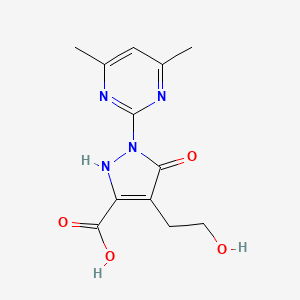
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid
Vue d'ensemble
Description
1-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H14N4O4 and its molecular weight is 278.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4,6-Dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This compound features a pyrimidine ring, a pyrazole moiety, and a carboxylic acid functional group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing pyrimidine and pyrazole structures exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in nucleic acid synthesis, leading to reduced proliferation of cancer cells. For instance, studies have shown that similar compounds can target thymidine kinase (TK1), an enzyme critical for DNA synthesis in cancer cells .
Case Study: Thymidine Kinase Inhibition
A study synthesized various pyrimidine nucleoside analogs that were evaluated for their ability to inhibit TK1. One analog demonstrated a 3-4 times higher efficacy than standard treatments in inhibiting TK1 activity in vitro and in vivo . This suggests that this compound may exhibit similar properties.
Anti-inflammatory Effects
Pyrimidine derivatives have been noted for their anti-inflammatory effects. A study on novel pyrimidine-pyridine hybrids revealed that these compounds significantly inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . The inhibition of COX could lead to reduced inflammation and pain relief.
Research Findings: COX Inhibition
The anti-inflammatory activity was quantitatively assessed using various assays that measured COX enzyme activity. Compounds with similar structures to the target compound were found to reduce COX activity by up to 70% at certain concentrations .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have also been documented. Compounds with a similar core structure have shown effectiveness against various bacterial strains. This activity is often attributed to the disruption of bacterial DNA synthesis pathways.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Targeting enzymes involved in nucleic acid metabolism.
- Receptor Modulation : Interacting with specific receptors that mediate cellular responses.
- Oxidative Stress Induction : Increasing reactive oxygen species (ROS) levels leading to apoptosis in cancer cells.
Data Table: Biological Activities Summary
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-4-(2-hydroxyethyl)-3-oxo-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-6-5-7(2)14-12(13-6)16-10(18)8(3-4-17)9(15-16)11(19)20/h5,15,17H,3-4H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRRAUZLIKBFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C(=O)O)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















